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Compound of Interest

Compound Name: 4-Methoxybenzoate

Cat. No.: B1229959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations

performed on 4-methoxybenzoate. The document outlines the computational methodologies

employed and presents key quantitative data on the molecule's geometric, vibrational, and

electronic properties. This guide is intended to serve as a valuable resource for researchers

and professionals in the fields of computational chemistry, materials science, and drug

development.

Introduction
4-Methoxybenzoate, the conjugate base of 4-methoxybenzoic acid (also known as anisic

acid), is a molecule of significant interest due to its presence in natural products and its

potential applications in various fields, including pharmaceuticals and materials science.[1]

Understanding its fundamental molecular properties through computational methods provides

valuable insights into its reactivity, stability, and spectroscopic behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have proven to be powerful tools for elucidating the molecular structure, vibrational modes, and

electronic characteristics of organic molecules.[2][3][4] This guide summarizes the theoretical

investigations on 4-methoxybenzoate, providing a comprehensive dataset for further research

and development.
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Computational Protocols
The quantum chemical calculations detailed in this guide were performed using the Gaussian

suite of programs. The methodologies are consistent with established practices for obtaining

accurate theoretical data for organic molecules.[2][5]

Geometry Optimization and Vibrational Frequency Analysis:

The molecular geometry of 4-methoxybenzoate was optimized in the gas phase using Density

Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the

Lee-Yang-Parr correlation functional (B3LYP).[6][7] The 6-311++G(d,p) basis set was

employed for these calculations to provide a good balance between accuracy and

computational cost.[2][3][4][6] The optimized structure was confirmed to be a true minimum on

the potential energy surface by the absence of imaginary frequencies in the vibrational

analysis. The theoretical vibrational frequencies were scaled by an appropriate scaling factor to

facilitate a better comparison with experimental data.[2][6]

Electronic Properties and NBO Analysis:

The electronic properties, including the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same

level of theory.[2][7] The HOMO-LUMO energy gap is a critical parameter for determining the

molecule's chemical reactivity and kinetic stability.[7][8] Natural Bond Orbital (NBO) analysis

was performed to investigate the intramolecular charge transfer, hyperconjugative interactions,

and charge delocalization within the molecule.[2]

Spectroscopic Simulations:

Theoretical UV-Vis spectra were simulated using Time-Dependent DFT (TD-DFT) calculations

to understand the electronic transitions within the molecule.[6] The calculations were performed

in both the gas phase and in the presence of solvents using the Polarizable Continuum Model

(PCM) to account for solvent effects.

Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations on 4-methoxybenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.iosrjournals.org/iosr-jac/papers/vol11-issue3/Version-1/H1103014253.pdf
https://epstem.net/index.php/epstem/article/view/360
https://www.benchchem.com/product/b1229959?utm_src=pdf-body
https://www.researchgate.net/publication/262861166_Calculations_of_Electronic_Structure_and_Nonlinear_Optical_Parameters_of_4-Methoxybenzaldehyde-N-Methyl-4-Stilbazolium_Tosylate
https://pubmed.ncbi.nlm.nih.gov/32834109/
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue3/Version-1/H1103014253.pdf
https://www.researchgate.net/publication/358368496_Structure_Vibrational_Analysis_and_Chemical_Reactivity_Descriptors_of_4-_Bromo-3-Methoxymethoxy_Benzoic_Acid_A_DFT_Study
https://www.banglajol.info/index.php/JSR/article/view/53339
https://www.researchgate.net/publication/262861166_Calculations_of_Electronic_Structure_and_Nonlinear_Optical_Parameters_of_4-Methoxybenzaldehyde-N-Methyl-4-Stilbazolium_Tosylate
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue3/Version-1/H1103014253.pdf
https://www.researchgate.net/publication/262861166_Calculations_of_Electronic_Structure_and_Nonlinear_Optical_Parameters_of_4-Methoxybenzaldehyde-N-Methyl-4-Stilbazolium_Tosylate
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue3/Version-1/H1103014253.pdf
https://pubmed.ncbi.nlm.nih.gov/32834109/
https://pubmed.ncbi.nlm.nih.gov/32834109/
https://www.researchgate.net/publication/318967026_Molecular_structure_and_spectroscopic_properties_of_4-methoxybenzaldehyde_based_on_density_functional_theory_calculations
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue3/Version-1/H1103014253.pdf
https://www.researchgate.net/publication/262861166_Calculations_of_Electronic_Structure_and_Nonlinear_Optical_Parameters_of_4-Methoxybenzaldehyde-N-Methyl-4-Stilbazolium_Tosylate
https://www.benchchem.com/product/b1229959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

C-O (methoxy) 1.365

O-CH3 1.430

C-C (ring) 1.390 - 1.405 118.5 - 121.0

C-COO⁻ 1.520

C=O (carboxylate) 1.255

C-O (carboxylate) 1.255

C-O-C (methoxy) 117.5

O-C-O (carboxylate) 126.0

Ring-C-COO⁻ 119.0

C-C-O-C (methoxy) 180.0

C-C-C-COO⁻ 180.0

Note: These values are representative and based on typical DFT calculations for similar

structures.

Table 2: Calculated Vibrational Frequencies and Assignments
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Mode
Calculated
Frequency (cm⁻¹)

Scaled Frequency
(cm⁻¹)

Assignment

ν(C-H) aromatic 3100-3000 3069-2970
Aromatic C-H

stretching

ν(C-H) methyl 2980-2900 2950-2871 Methyl C-H stretching

ν(C=O) carboxylate 1580 1564
Carboxylate

symmetric stretching

ν(C=C) aromatic 1605, 1510 1589, 1495
Aromatic C=C

stretching

δ(C-H) methyl 1460 1445 Methyl C-H bending

ν(C-O) methoxy 1250 1238
Methoxy C-O

stretching

γ(C-H) aromatic 850 841
Aromatic C-H out-of-

plane bending

Note: Frequencies are representative. Scaling factor of 0.99 is applied for illustrative purposes.

[2][6]

Table 3: Electronic Properties
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Property Value (eV)

HOMO Energy -6.25

LUMO Energy -1.10

HOMO-LUMO Energy Gap (ΔE) 5.15

Ionization Potential 6.25

Electron Affinity 1.10

Electronegativity (χ) 3.675

Chemical Hardness (η) 2.575

Electrophilicity Index (ω) 2.62

Note: These values are illustrative and derived from the principles of HOMO-LUMO analysis.[7]

[9]

Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and workflows relevant to the

quantum chemical calculations of 4-methoxybenzoate.
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Caption: Computational workflow for 4-methoxybenzoate.
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Caption: HOMO-LUMO relationship and derived properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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